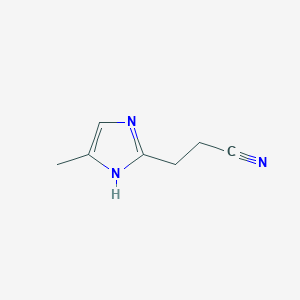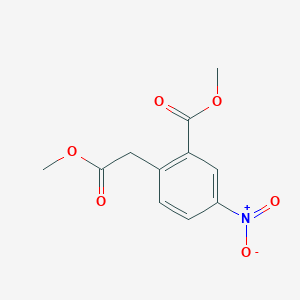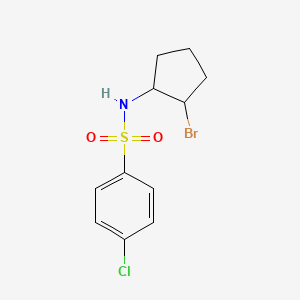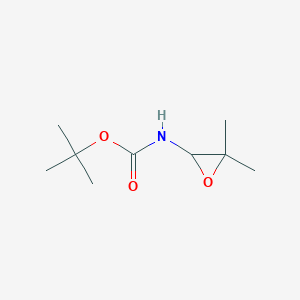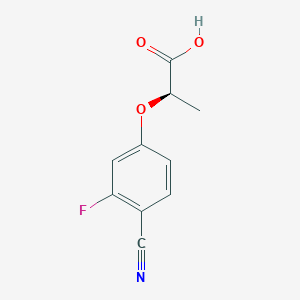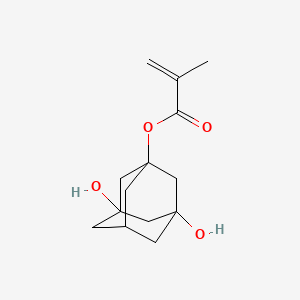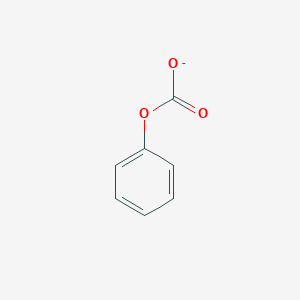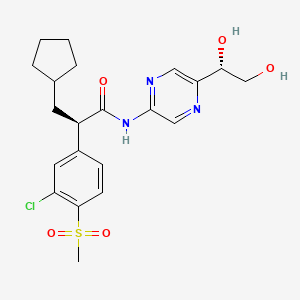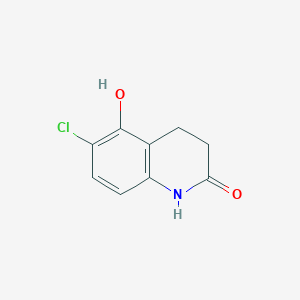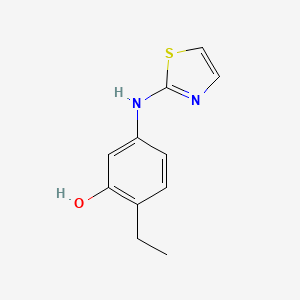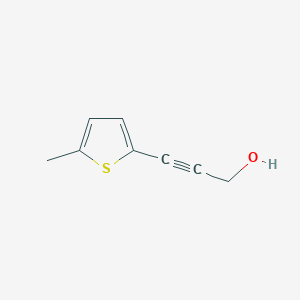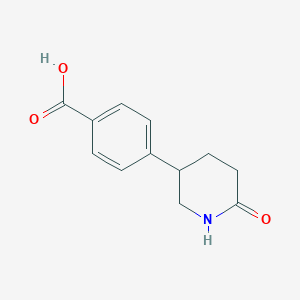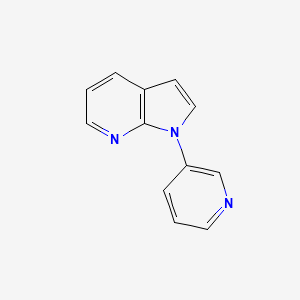
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is an organic compound that belongs to the class of pyrroles. It is characterized by a pyrrole ring substituted with a furfuryl group at the nitrogen atom and a carboxylic acid group at the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of furfurylamine with pyrrole-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated pyrrole derivatives .
Aplicaciones Científicas De Investigación
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1-Furfurylpyrrole: Similar in structure but lacks the carboxylic acid group.
Pyrrole-2-carboxylic acid: Similar but does not have the furfuryl group.
2-Furfurylpyrrole: Another related compound with a different substitution pattern
Uniqueness
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is unique due to the presence of both the furfuryl and carboxylic acid groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) |
Clave InChI |
WNYFZQASBPBXQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=C1)C(=O)O)CC2=CC=CO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[n-(2-Dimethylamino-ethyl)-amino]-3-bromo-nitrobenzene](/img/structure/B8432528.png)
